Spectral Fingerprint Differentiation from 1H-Tautomer for Analytical Verification
The 2H-tautomer of ethyl 5-phenyl-1,2,3-triazole-4-carboxylate possesses a unique, verifiable spectral fingerprint provided by a commercial database, which is distinct from its 1H-tautomer analog (CAS 52155-96-1). A standard reference 1H NMR spectrum and two GC-MS spectra are exclusively available for the 2H-tautomer (CAS 10042-47-4) in the Wiley Registry of Mass Spectral Data and KnowItAll Libraries, allowing definitive identity confirmation [1]. In contrast, the 1H-tautomer's spectral data are often based on predicted properties (e.g., predicted boiling point 431.6±33.0 °C, predicted pKa 6.60±0.70) , which are less reliable for analytical verification.
| Evidence Dimension | Availability of Experimental vs. Predicted Spectra for Tautomer Verification |
|---|---|
| Target Compound Data | 1 experimental 1H NMR spectrum and 2 experimental GC-MS spectra available in a commercial spectral library [1] |
| Comparator Or Baseline | 1H-tautomer (CAS 52155-96-1): No experimental spectra listed; properties are predicted (e.g., predicted boiling point) |
| Quantified Difference | Qualitative difference: Presence of 3 experimental spectra vs. 0 for the comparator. |
| Conditions | Commercial spectral databases (Wiley Registry, KnowItAll) as source of analytical data. |
Why This Matters
For procurement and analytical release, the availability of certified experimental spectra directly supports identity testing and batch-to-batch verification, a critical gap for the analog.
- [1] SpectraBase. 1H-1,2,3-Triazole-4-carboxylic acid, 5-phenyl-, ethyl ester. Compound ID: 2Md1EV8sxli. View Source
